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Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride

PROTAC Linker Ternary Complex Structure-Activity Relationship

Pre-assembled CRBN ligand-PEG4-amine conjugate eliminates multi-step linker attachment, enabling rapid parallel synthesis of PROTAC libraries via direct amide coupling to carboxyl-containing ligands. The defined PEG4 spacer and terminal amine provide a non-interchangeable, well-characterized module critical for reproducible SAR studies and ternary complex optimization.

Molecular Formula C25H35ClN4O10
Molecular Weight 587.0 g/mol
CAS No. 2245697-85-0
Cat. No. B2479754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG4-C2-NH2 hydrochloride
CAS2245697-85-0
Molecular FormulaC25H35ClN4O10
Molecular Weight587.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H34N4O10.ClH/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32;/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32);1H
InChIKeyYHQOQBFOLKFJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2245697-85-0: A Ready-to-Conjugate CRBN Ligand-Linker for High-Throughput PROTAC Synthesis


CAS 2245697-85-0, designated as Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride, is a pre-assembled, bifunctional E3 ligase ligand-linker conjugate specifically engineered for Proteolysis Targeting Chimera (PROTAC) research . It integrates a thalidomide-derived cereblon (CRBN) E3 ligase ligand with a precisely defined four-unit polyethylene glycol (PEG4) linker, culminating in a reactive terminal primary amine . This pre-configured architecture streamlines PROTAC development by obviating the need for multi-step linker attachment, enabling rapid and efficient conjugation to carboxyl-containing target protein ligands, thereby accelerating structure-activity relationship (SAR) studies and degrader library construction [1].

Why Not All Thalidomide-Based E3 Ligase Ligands Are Interchangeable with 2245697-85-0


Interchanging CRBN-based ligand-linker conjugates is a high-risk endeavor in PROTAC development. Linker length is a critical determinant of ternary complex formation and subsequent target degradation efficiency, with studies demonstrating that optimal linker length can vary significantly between target proteins [1]. For example, SAR studies have shown that altering the PEG linker attachment point on the thalidomide moiety can yield potent degraders with a linker as short as 2 PEG units for one target [2], while other targets may require longer linkers. Furthermore, the functional group at the linker's terminus dictates the specific conjugation chemistry possible. CAS 2245697-85-0, with its defined PEG4 linker and terminal amine, represents a specific and non-interchangeable module. Substituting it with a compound having a different linker length (e.g., PEG2, PEG6) or a different terminal reactive group (e.g., an acid or azide) will inevitably alter the physicochemical properties, binding kinetics, and degradation profile of the resulting PROTAC, potentially leading to complete loss of efficacy.

Quantitative Differentiation of 2245697-85-0 Against Common In-Class Comparators


Linker Length and Flexibility: Defining the PEG4 Conformational Space vs. PEG2

In PROTAC design, linker length is not arbitrary; it is a 'conformational tuner' that dictates the spatial arrangement between the E3 ligase and the target protein [1]. While the target compound features a PEG4 linker, a study on MK-5108-derived PROTACs demonstrated that a potent AURKA degrader (DC50 3.9 nM, Dmax 89%) could be achieved with a linker as short as 2 PEG units when attached to the 5-position of thalidomide [2]. This illustrates that the optimal linker length is highly context-dependent. The PEG4 linker in 2245697-85-0 offers a distinct, moderate-length, flexible spacer that is empirically one of the 'gold standard' lengths for spanning the inter-protein distance in many ternary complexes, providing a balanced starting point for SAR campaigns [1].

PROTAC Linker Ternary Complex Structure-Activity Relationship Cereblon Ligand

Functional Group Reactivity: Terminal Amine (2245697-85-0) vs. Carboxylic Acid (Pomalidomide-PEG4-C-COOH)

The terminal functional group of a ligand-linker conjugate dictates the specific conjugation chemistry available for attaching the target protein ligand. CAS 2245697-85-0 features a terminal primary amine, making it suitable for coupling with carboxyl-containing ligands via amide bond formation. A close analog, Pomalidomide-PEG4-C-COOH (AbMole Cat. No. M57086), provides a terminal carboxylic acid, which is reactive towards amines . This fundamental difference in reactivity precludes their direct interchangeability without a corresponding change in the target ligand's chemistry. The choice between these two dictates the synthetic route and is crucial for maintaining the integrity and activity of the target ligand.

Bioconjugation PROTAC Linker Amine Carboxylic Acid

Pre-Assembled Conjugate vs. Modular Assembly: Workflow Efficiency and Reproducibility

CAS 2245697-85-0 is a pre-assembled E3 ligase ligand-linker conjugate, meaning the thalidomide ligand and the PEG4 linker are already attached . This contrasts with a modular approach where a researcher would first purchase a CRBN ligand with a reactive handle (e.g., Thalidomide-4'-OH) and then separately synthesize or purchase a PEG4 linker with a complementary group, requiring at least two additional synthetic steps. By providing the entire unit ready for conjugation, 2245697-85-0 eliminates these steps, reducing the time and labor required to generate a library of PROTAC candidates . This is a quantifiable advantage in terms of workflow efficiency, which is critical in drug discovery where parallel synthesis and rapid iteration are key.

PROTAC Synthesis High-Throughput Screening Workflow Optimization Building Blocks

Solubility Profile: Salt Form (2245697-85-0) vs. Free Base (1957236-22-4)

CAS 2245697-85-0 is supplied as a hydrochloride salt, which is known to enhance aqueous solubility and improve handling compared to its free base counterpart, CAS 1957236-22-4 (Thalidomide-O-amido-PEG4-C2-NH2) . While the free base may exhibit different solubility characteristics, the hydrochloride salt of 2245697-85-0 has a reported solubility of 50 mg/mL in DMSO, a common solvent for preparing stock solutions in biological assays . This improved solubility profile is a critical factor for ensuring consistent and reliable results in downstream experiments.

Solubility Formulation Salt Form PROTAC

Optimal Scientific and Industrial Use Cases for 2245697-85-0 Based on Quantitative Differentiation


High-Throughput PROTAC Library Synthesis for SAR Studies

The pre-assembled nature of 2245697-85-0, with its reactive terminal amine, makes it ideal for high-throughput parallel synthesis of PROTAC libraries . By reducing the number of synthetic steps, researchers can efficiently conjugate a diverse panel of carboxyl-containing target protein ligands to a common CRBN-recruiting module, accelerating SAR campaigns to identify the optimal linker-warhead combination for targeted degradation .

Functionalizing Carboxyl-Containing Target Protein Ligands

This compound is the specific reagent of choice when the objective is to convert a carboxyl-containing target protein ligand into a CRBN-recruiting PROTAC degrader . The terminal amine on 2245697-85-0 enables direct amide coupling with the carboxyl group on the ligand, providing a reliable and well-characterized chemical route for creating heterobifunctional degraders.

Optimizing Ternary Complex Geometry in Degrader Design

Linker length is a key variable in PROTAC efficacy. The PEG4 linker of 2245697-85-0 provides a specific, moderate-length spacer that is often effective for bridging the distance between CRBN and the target protein in a ternary complex . This compound serves as a crucial building block for systematically probing the impact of linker length on degradation efficiency, particularly when compared to degraders built with shorter (e.g., PEG2) or longer (e.g., PEG6) linker variants.

Developing CRBN-Based Molecular Glue Degraders

The functionalized CRBN ligand core of 2245697-85-0 is also a valuable scaffold for designing and synthesizing molecular glues—monovalent molecules that induce protein-protein interactions leading to degradation . Its reactive handle can be used to append chemical moieties that promote interactions with novel neosubstrates, making it a versatile starting point for targeted protein degradation beyond traditional PROTACs.

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